molecular formula C21H26N2O3 B2776749 2-(2-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide CAS No. 946362-76-1

2-(2-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide

Cat. No. B2776749
CAS RN: 946362-76-1
M. Wt: 354.45
InChI Key: CAPQNFILMMXMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H26N2O3 and its molecular weight is 354.45. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research has explored the metabolism of various chloroacetamide herbicides, highlighting the metabolic pathways and potential toxicological implications. For instance, studies on the comparative metabolism of herbicides like acetochlor and metolachlor in human and rat liver microsomes have provided insights into their carcinogenicity involving complex metabolic activation pathways (Coleman et al., 2000). This research is crucial for understanding the bioactivation and detoxification processes of herbicides, contributing to risk assessments and safety regulations.

Synthesis and Antitumor Activity of Methoxy‐indolo[2,1‐a]isoquinolines

Another area of interest is the synthesis of methoxy-indoloisoquinolines and their antitumor activities. The investigation into these compounds, including their dihydroderivatives, offers potential therapeutic applications in cancer treatment. Some derivatives have shown significant inhibition of cell proliferation in vitro, presenting a promising avenue for developing new anticancer drugs (Ambros et al., 1988).

Reactions and Synthesis of Tetrahydroquinolines

The reactions and syntheses of tetrahydroquinolines, such as the preparation of 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione and its derivatives, are of significant interest in medicinal chemistry. These compounds have been explored for their potential to form new tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines with various biological activities, highlighting the versatility and importance of tetrahydroquinoline derivatives in drug discovery (Al-Taifi et al., 2016).

Structural Aspects and Properties of Isoquinoline Derivatives

Research on the structural aspects and properties of isoquinoline derivatives, such as salt and inclusion compounds of 8-hydroxyquinoline-based amides, has contributed to the understanding of their chemical and physical properties. These studies have implications for the development of new materials and pharmaceuticals, showcasing the broad applicability of isoquinoline derivatives in various fields (Karmakar et al., 2007).

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-23-13-5-6-17-14-16(9-10-18(17)23)11-12-22-21(24)15-26-20-8-4-3-7-19(20)25-2/h3-4,7-10,14H,5-6,11-13,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPQNFILMMXMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide

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